molecular formula C26H32N4O6 B11820360 (R)-2-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid

(R)-2-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid

Cat. No.: B11820360
M. Wt: 496.6 g/mol
InChI Key: ZJLNQOIFTYLCHC-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- is a complex organic compound with a molecular formula of C36H43N5O8S and a molecular weight of 705.82 g/mol . This compound is a derivative of L-ornithine, an amino acid involved in the urea cycle, and is often used in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- typically involves the protection of the amino groups of L-ornithine and subsequent coupling with N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DCC, NHS, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out in organic solvents like DMF, methanol, or dichloromethane under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- has several scientific research applications, including:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its role in the urea cycle and its potential effects on cellular metabolism.

    Medicine: Investigated for its potential therapeutic effects, including wound healing and immune system enhancement.

    Industry: Utilized in the production of pharmaceuticals and other biochemical products.

Mechanism of Action

The mechanism of action of L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor for the synthesis of other amino acids and peptides, influencing various metabolic pathways. Its effects on the immune system and wound healing are thought to be mediated through its role in protein synthesis and cellular repair processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- is unique due to its specific structure, which combines the properties of L-ornithine and N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine. This unique combination allows it to participate in a variety of biochemical reactions and makes it valuable in peptide synthesis and other applications .

Properties

Molecular Formula

C26H32N4O6

Molecular Weight

496.6 g/mol

IUPAC Name

(2R)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoic acid

InChI

InChI=1S/C26H32N4O6/c1-15(2)22(23(31)29-21(24(32)33)12-7-13-28-25(27)34)30-26(35)36-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,29,31)(H,30,35)(H,32,33)(H3,27,28,34)/t21-,22+/m1/s1

InChI Key

ZJLNQOIFTYLCHC-YADHBBJMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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